molecular formula C8H15NO B13177259 4-Amino-1-cyclopropylpentan-1-one

4-Amino-1-cyclopropylpentan-1-one

Cat. No.: B13177259
M. Wt: 141.21 g/mol
InChI Key: UOODOGLQWZUNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-cyclopropylpentan-1-one is an organic compound with the molecular formula C8H15NO It features a cyclopropyl group attached to a pentanone backbone, with an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylmethyl ketone with ammonia or an amine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 4-Amino-1-cyclopropylpentan-1-one are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropylpentan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl carboxylic acids, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

4-Amino-1-cyclopropylpentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-cyclopropylpentan-1-one is unique due to the combination of the cyclopropyl group, amino group, and ketone functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-amino-1-cyclopropylpentan-1-one

InChI

InChI=1S/C8H15NO/c1-6(9)2-5-8(10)7-3-4-7/h6-7H,2-5,9H2,1H3

InChI Key

UOODOGLQWZUNPD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C1CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.